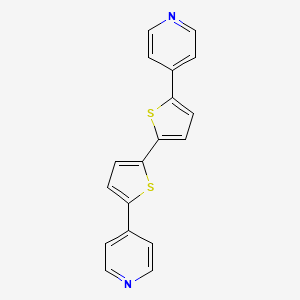

5,5'-Di(pyridin-4-yl)-2,2'-bithiophene

Description

Contextualization within Oligothiophene and Pyridine-Based Chemical Architectures

5,5'-Di(pyridin-4-yl)-2,2'-bithiophene belongs to a class of organic molecules known as heteroaromatic compounds, which are fundamental in the creation of a wide array of functional molecules, including organic materials and electric devices. mdpi.com It specifically integrates two key structural motifs: oligothiophenes and pyridines. Oligothiophenes, which are chains of thiophene (B33073) rings, are well-regarded for their excellent electronic properties, such as charge carrier mobility and luminescence, making them a cornerstone of organic semiconductor research. mdpi.com The versatility of the thiophene ring lies in its chemical stability, ease of functionalization, and the ability to tune its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net

Pyridine (B92270), a nitrogen-containing heterocyclic aromatic compound, is another crucial building block in materials science. mdpi.com The nitrogen atom in the pyridine ring imparts electron-withdrawing characteristics, which can significantly influence the electronic properties of a molecule. bldpharm.com The combination of thiophene and pyridine units in a single molecule, as seen in this compound, creates a donor-acceptor (D-A) type structure. This architecture is of great interest for tuning the optoelectronic properties of materials. taylorfrancis.com

Significance as a Versatile Heteroaromatic Building Block for Functional Materials

The structure of this compound makes it an exceptionally versatile building block for the synthesis of more complex functional materials. mdpi.comresearchgate.net Its utility stems from several key features. The terminal pyridine rings can be readily functionalized or used as coordination sites for metal ions, opening pathways to the creation of metallopolymers and metal-organic frameworks (MOFs). researchgate.net

Furthermore, the bithiophene core provides a rigid and planar conjugated backbone, which is conducive to efficient charge transport. The ability to modify the side chains attached to the pyridine or thiophene rings allows for the fine-tuning of properties such as solubility, molecular packing, and liquid crystalline behavior. This adaptability has led to the development of a range of derivatives with specific characteristics for various applications. researchgate.netrsc.org The synthesis of such derivatives often employs powerful chemical reactions like the Suzuki cross-coupling, which allows for the reliable formation of new carbon-carbon bonds. researchgate.net

Overview of Key Research Trajectories and Emerging Applications

Research into this compound and its derivatives is following several promising trajectories. A significant area of investigation is their application in organic electronics. The inherent D-A structure and charge transport capabilities make these compounds suitable for use in:

Organic Field-Effect Transistors (OFETs): The ordered packing of these molecules in thin films can facilitate efficient charge movement. researchgate.net

Organic Light-Emitting Diodes (OLEDs): By tuning the HOMO-LUMO energy gap, materials based on this scaffold can be designed to emit light of specific colors. researchgate.net

Organic Solar Cells (OSCs): The D-A nature of the molecule is beneficial for charge separation, a critical process in photovoltaic devices. taylorfrancis.com

Another important research direction is the exploration of their liquid crystalline properties. By attaching long alkyl chains, derivatives of this compound can exhibit self-assembly into ordered liquid crystal phases. researchgate.netrsc.org This behavior is highly dependent on the position of the nitrogen atoms in the pyridine rings and the length of the alkyl chains. researchgate.netrsc.org These liquid crystalline semiconductors are of interest for applications requiring large-area, ordered thin films.

The table below provides a summary of key properties and research findings for this compound and a representative derivative.

| Property | This compound | 5,5′-bis-(5-n-decylpyridin-2-yl)-2,2′-bithiophene |

| CAS Number | 127773-86-8 bldpharm.comchemscene.com | Not explicitly available in search results |

| Molecular Formula | C₁₈H₁₂N₂S₂ chemscene.com | C₃₈H₄₆N₂S₂ |

| Molecular Weight | 320.43 g/mol chemscene.com | Not explicitly available in search results |

| Key Research Finding | Serves as a fundamental building block for more complex structures. mdpi.com | Exhibits liquid crystalline behavior and hole mobility of ~1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹. researchgate.netrsc.org |

| Potential Application | Precursor for organic semiconductors and functional polymers. mdpi.com | Liquid crystalline semiconductors for electronic devices. researchgate.netrsc.org |

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(5-pyridin-4-ylthiophen-2-yl)thiophen-2-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2S2/c1-3-17(21-15(1)13-5-9-19-10-6-13)18-4-2-16(22-18)14-7-11-20-12-8-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEJMPCAZVUWND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=C(S2)C3=CC=C(S3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 5,5 Di Pyridin 4 Yl 2,2 Bithiophene

Precursor Synthesis and Functionalization of the Bithiophene Core

The foundation for the synthesis of 5,5'-Di(pyridin-4-yl)-2,2'-bithiophene is the 2,2'-bithiophene (B32781) molecule itself. To enable the crucial C-C bond formation with the pyridyl moieties, the terminal 5 and 5' positions of the bithiophene core must first be activated. This is typically achieved through halogenation or other functionalization strategies.

Halogenation Reactions at the 5,5'-Positions of 2,2'-Bithiophene

Halogenation, particularly bromination and iodination, of the α-positions (5 and 5') of the 2,2'-bithiophene core is the most common and direct method for preparing precursors for cross-coupling reactions. The electron-rich nature of the thiophene (B33073) rings facilitates electrophilic substitution at these sites.

Selective dihalogenation at the 5,5'-positions is critical. The reaction can be achieved using various halogenating agents. For instance, the bromination of 2,2'-bithiophene can lead to 3,3′,5,5′-tetrabromo-2,2′-bithiophene, which is a key intermediate in the synthesis of various oligothiophenes. nih.gov More selective methods can be employed to favor disubstitution at the 5,5'-positions. For the synthesis of 5,5'-diiodo-2,2'-bithiophene, a common procedure involves treating 2,2'-bithiophene with N-iodosuccinimide (NIS) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). chemicalbook.com Similarly, selective bromination can be achieved under controlled conditions.

| Halogenating Agent | Catalyst/Solvent | Product | Reference |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | p-Toluenesulfonic acid (PTSA) / Ethanol | 5,5'-Diiodo-2,2'-bithiophene | chemicalbook.com |

| Bromine | Not specified | 3,3′,5,5′-Tetrabromo-2,2′-bithiophene | nih.gov |

| 2-Halo-4,5-dichloropyridazin-3(2H)-one | Zinc halide | 5,5'-Dihalo-2,2'-bithiophene | researchgate.net |

Ethynylation and Other Terminal Functionalization Pathways

Beyond halogenation, introducing other functional groups at the 5,5'-positions can open up alternative coupling strategies. Ethynylation, the introduction of an acetylene (B1199291) group, is a notable example. This is typically achieved via a Sonogashira coupling reaction on a dihalogenated bithiophene precursor. For example, 5,5'-dibromo-2,2'-bithiophene (B15582) can be reacted with a protected acetylene, such as (trimethylsilyl)acetylene, in the presence of a palladium(II) catalyst and a copper(I) co-catalyst. researchgate.net Subsequent deprotection yields the terminal 5,5'-diethynyl-2,2'-bithiophene, a versatile precursor for further modifications. researchgate.net

Another fundamental functionalization route is lithiation. Treatment of 2,2'-bithiophene with an organolithium reagent like n-butyllithium can generate 5-lithio-2,2'-bithiophene or 5,5'-dilithio-2,2'-bithiophene. nih.gov These highly reactive intermediates can then be quenched with various electrophiles to install a wide range of functional groups, including boronic esters (for Suzuki coupling) or stannanes (for Stille coupling). nih.gov

Palladium-Catalyzed Cross-Coupling Approaches for Pyridyl Moiety Incorporation

The key step in assembling the target molecule is the formation of the carbon-carbon bond between the bithiophene core and the two pyridin-4-yl units. Palladium-catalyzed cross-coupling reactions are the premier tools for this transformation, offering high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl systems. In the context of this compound synthesis, the reaction typically involves one of two complementary strategies:

Coupling of a 5,5'-dihalo-2,2'-bithiophene (e.g., dibromo- or diiodo- derivative) with pyridine-4-boronic acid or its ester.

Coupling of 2,2'-bithiophene-5,5'-diboronic acid (or its ester) with a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-iodopyridine).

These reactions are catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂. mdpi.comnih.gov The reaction requires a base, like sodium carbonate, cesium carbonate, or potassium hydroxide, to facilitate the transmetalation step. mdpi.comnih.gov The choice of catalyst, base, and solvent can be optimized to achieve high yields. mdpi.comnih.gov The Suzuki-Miyaura coupling is noted for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. mdpi.com

| Coupling Partners | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|

| Aryl Halide + (Hetero)aryl Boronic Acid/Ester | Pd(dppf)Cl₂ | Aqueous Base | Dioxane | nih.gov |

| 2,5-Dibromothiophene + Isopropenyl-boronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | KOH | THF/H₂O | nih.gov |

| 2-Chlorochromone + Arylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | mdpi.com |

Sonogashira Coupling and Subsequent Modifications

While the Sonogashira coupling is primarily used to synthesize ethynyl-functionalized precursors as described in section 2.1.2, it can also be a method for directly linking aromatic systems if one partner is an ethynyl (B1212043) derivative. researchgate.netrsc.org For instance, 5,5'-dihalo-2,2'-bithiophene could be coupled with 4-ethynylpyridine. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. researchgate.net This would result in a molecule where the pyridyl and bithiophene units are connected by an alkyne linker. For the synthesis of the target compound, this linker would need to be subsequently reduced to a single bond, making this a less direct route than Suzuki or direct arylation methods.

Direct C-H Arylation Methods for Thiophene Derivatives

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it circumvents the need to pre-functionalize one of the coupling partners (e.g., via halogenation or borylation). organic-chemistry.orgunipd.it In this approach, a C-H bond on the 2,2'-bithiophene is directly coupled with a 4-halopyridine.

The α-protons at the 5 and 5' positions of the bithiophene are sufficiently acidic to be activated by a palladium catalyst. organic-chemistry.org Studies have shown that phosphine-free palladium complexes can efficiently catalyze the direct C-H arylation of thiophenes with heteroaryl bromides, including pyridine (B92270) derivatives. organic-chemistry.org The reaction typically proceeds at elevated temperatures in the presence of a base, such as potassium carbonate, and often a carboxylate additive like pivalic acid, which acts as a proton shuttle. unipd.it A significant advantage is that the direct arylation of thiophenes with available α-positions often leads to the desired 2,5-diarylated product, as the initial monoarylation product reacts faster than the starting material. unipd.it

| Thiophene Substrate | Aryl Halide | Catalyst System | Base/Additive | Temperature | Reference |

|---|---|---|---|---|---|

| Thiophene | Aryl/Heteroaryl Bromide | Bis(alkoxo)palladium complex (phosphine-free) | Not specified | 100 °C | organic-chemistry.org |

| Thiophene derivatives | Aromatic Bromide | Palladium/phosphine (B1218219) catalyst | K₂CO₃ / Pivalic Acid | High Temperature | unipd.it |

| 3-(Methylsulfinyl)thiophene | Aryl Halide | Palladium catalyst (0.5 mol%) | Not specified | Not specified | nih.gov |

Exploration of Alternative Catalytic and Non-Catalytic Synthetic Routes

The synthesis of this compound typically relies on palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds between aromatic rings. The most common and effective methods for this purpose are the Stille and Suzuki coupling reactions.

The general approach involves coupling a 5,5'-dihalo-2,2'-bithiophene with a suitable pyridinyl reagent, or vice versa. For instance, 5,5'-dibromo-2,2'-bithiophene can be reacted with a pyridin-4-yl organometallic species. Alternatively, 2,2'-bithiophene can be functionalized with organometallic groups at the 5 and 5' positions and then reacted with a 4-halopyridine.

Table 1: Potential Reactants for Cross-Coupling Synthesis of this compound

| Bithiophene Reactant | Pyridine Reactant | Coupling Method |

| 5,5'-Dibromo-2,2'-bithiophene | 4-(Tributylstannyl)pyridine (B55037) | Stille Coupling |

| 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene | 4-Bromopyridine or 4-Iodopyridine | Stille Coupling |

| 5,5'-Dibromo-2,2'-bithiophene | Pyridin-4-ylboronic acid | Suzuki Coupling |

| 2,2'-Bithiophene-5,5'-diboronic acid | 4-Bromopyridine or 4-Iodopyridine | Suzuki Coupling |

The mechanistic pathways for both Stille and Suzuki couplings are well-established catalytic cycles involving a palladium catalyst.

Stille Coupling Mechanism: The catalytic cycle for the Stille coupling of 5,5'-dibromo-2,2'-bithiophene with 4-(tributylstannyl)pyridine would proceed as follows:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of the 5,5'-dibromo-2,2'-bithiophene to form a Pd(II) intermediate.

Transmetalation: The pyridinyl group is transferred from the organotin reagent to the palladium center, displacing the bromide. This is often the rate-determining step.

Reductive Elimination: The two organic moieties on the palladium center (the bithiophene and the pyridine) couple and are eliminated from the palladium, regenerating the Pd(0) catalyst and forming the desired carbon-carbon bond. This process would occur sequentially at both 5 and 5' positions of the bithiophene.

Suzuki Coupling Mechanism: The Suzuki coupling of 5,5'-dibromo-2,2'-bithiophene with pyridin-4-ylboronic acid follows a similar catalytic cycle:

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the C-Br bond of the bithiophene.

Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the pyridinyl group to the Pd(II) center. The choice of base is crucial for the efficiency of this step.

Reductive Elimination: The coupled product, this compound, is eliminated, and the Pd(0) catalyst is regenerated.

Challenges in these syntheses can arise from the coordinating ability of the nitrogen atom in the pyridine ring, which can lead to catalyst deactivation. nih.gov

The yield and selectivity of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters.

Catalyst System: The choice of palladium catalyst and its supporting ligands is critical. For Stille and Suzuki couplings, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are commonly used. nih.govnih.gov The ligand can influence the stability and reactivity of the catalytic species.

Base and Solvent: In Suzuki couplings, the base plays a key role in the transmetalation step. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are frequently employed. The choice of solvent is also important, with common options including toluene, dimethylformamide (DMF), and dioxane, often in the presence of water. nih.gov

Temperature and Reaction Time: The reaction temperature and duration are crucial for driving the reaction to completion while minimizing side reactions and decomposition. These parameters need to be empirically optimized for each specific set of reactants and catalyst system.

Table 2: Key Parameters for Optimization of Cross-Coupling Reactions

| Parameter | Influence | Common Choices/Considerations |

| Catalyst | Affects reaction rate and efficiency. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ |

| Ligand | Modulates catalyst activity and stability. | Triphenylphosphine (PPh₃), other phosphine ligands |

| Base (for Suzuki) | Facilitates transmetalation. | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Affects solubility and reaction kinetics. | Toluene, DMF, Dioxane, THF, often with water |

| Temperature | Influences reaction rate and side reactions. | Typically ranges from 80°C to 120°C |

| Reactant Stoichiometry | Affects yield and formation of byproducts. | Slight excess of one reactant may be beneficial. |

Post-Synthetic Functionalization of the this compound Core

Once the core structure of this compound is obtained, it can be further modified to tailor its properties for specific applications.

The electronic properties of this compound can be significantly altered by targeting the nitrogen atoms of the pyridyl rings. For instance, a related compound, 5,5′-bis(pyridin-4-ylethynyl)-2,2′-bithiophene, has been converted into a quaternary bipyridinium salt through methylation of the nitrogen atoms using iodomethane. mdpi.com This quaternization process introduces a positive charge on the pyridyl rings, transforming the molecule into a viologen-like structure. This modification would be expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby altering the material's electron-accepting properties and its absorption and emission spectra. mdpi.com

Table 3: Example of Derivatization for Altered Electronic Properties

| Starting Material | Reagent | Product | Change in Properties |

| This compound | Iodomethane (CH₃I) | 4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(1-methylpyridin-1-ium) Iodide | Introduction of positive charge, enhanced electron-accepting character, altered photophysical properties. |

The this compound unit can serve as a monomer for the synthesis of larger oligomeric and polymeric structures. While specific examples incorporating this exact monomer are not prevalent in the literature, the strategies for polymerization of similar thiophene- and pyridine-containing monomers are well-documented.

One approach is through step-growth polymerization, where the monomer is functionalized with reactive groups that can undergo coupling reactions. For instance, if a dihalo-derivative of this compound were synthesized, it could be polymerized with a diboronic acid or distannane comonomer via Suzuki or Stille polycondensation, respectively. This would lead to a conjugated polymer with alternating donor and acceptor units, which is a common design strategy for organic electronic materials.

Research on other thiophene-containing oligomers and polymers has shown that the choice of comonomer and the nature of the linkages (e.g., direct coupling, vinylene, or ethynylene bridges) have a profound impact on the electronic and optical properties of the resulting materials. mdpi.com For example, the incorporation of electron-deficient units can lower the HOMO and LUMO energy levels, affecting the material's charge transport characteristics and its performance in devices like organic field-effect transistors (OFETs) and organic solar cells. mdpi.com The synthesis of oligomers with a defined number of repeating units can also be achieved through sequential coupling reactions, allowing for a systematic study of the relationship between chain length and electronic properties. nih.gov

Structural Characterization and Supramolecular Architecture of 5,5 Di Pyridin 4 Yl 2,2 Bithiophene Systems

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of crystalline solids. For systems involving 5,5'-Di(pyridin-4-yl)-2,2'-bithiophene, these studies provide fundamental insights into its conformational preferences and the packing motifs it adopts, especially when co-crystallized with other molecules.

The conformation of this compound is characterized by the rotational angles between its constituent aromatic rings. In related structures, such as 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes, single-crystal X-ray analysis has revealed a nearly planar aromatic core. rsc.org This planarity is a result of an s-trans conformation between the two thiophene (B33073) rings of the central 2,2′-bithiophene unit and an s-cis conformation between the thiophene and adjacent pyridine (B92270) rings. rsc.org The degree of planarity, however, can be influenced by substituents.

In cocrystal systems, the conformation is maintained. For instance, in a cocrystal with benzoic acid, the this compound molecule retains a relatively planar structure, which is a crucial factor for enabling effective electronic communication along the molecular backbone. The dihedral angles between the rings are key descriptors of this conformation.

Table 1: Torsional Angle Data for Related Thiophene-Pyridine Systems This table presents representative data from related structures to illustrate typical conformational features.

| Compound Derivative | Dihedral Angle Between Thiophene and Pyridine Rings (°) | Reference |

|---|---|---|

| N′-[(E)-pyridin-3-ylmethylidene]thiophene-2-carbohydrazide | 21.4 (2) | nih.gov |

| N′-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazide | 15.42 (14) | nih.gov |

| N-methyl-N′-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazide | 4.97 (8) | nih.gov |

The crystal packing of this compound systems is heavily influenced by non-covalent interactions. In its pure form, molecules may arrange via π–π stacking interactions. However, the introduction of coformers, such as carboxylic acids, substantially modifies the packing arrangements by introducing strong, directional hydrogen bonds. nih.gov

Investigation of Hydrogen Bonding Networks

Hydrogen bonding is a pivotal interaction in defining the supramolecular chemistry of this compound, particularly in the presence of hydrogen bond donors like carboxylic acids.

The nitrogen atom of the pyridyl group in this compound is a potent hydrogen bond acceptor. In cocrystallization studies with various carboxylic acids, this pyridine nitrogen readily forms a strong O—H⋯N hydrogen bond with the carboxylic acid's hydroxyl group. nsf.govnih.gov This interaction is highly reliable and has a high propensity for formation, making it a robust tool in crystal engineering. nih.gov Molecular Electrostatic Potential Surface (MEPS) calculations confirm that the region around the pyridine nitrogen is a site of negative electrostatic potential, predisposing it to act as an acceptor for electrophiles and hydrogen bond donors. nsf.gov

Systematic studies have shown that this compound successfully forms cocrystals with a range of carboxylic acid coformers. nsf.gov The primary interaction driving the formation of these cocrystals is the O—H⋯N hydrogen bond between the acid and the pyridine nitrogen.

In the cocrystal of this compound and benzoic acid, this heteromeric interaction is characterized by a bond length of 2.60 Å. nsf.gov This short distance indicates a strong hydrogen bond. The formation of this specific acid-pyridine synthon demonstrates a cooperative effect where the individual components assemble into a new, stable crystalline phase with a predictable interaction motif. nsf.gov

The position of the nitrogen atom within the pyridine ring (regiochemistry) has a significant impact on the strength of the resulting hydrogen bonds. This has been demonstrated by comparing the cocrystals of this compound (a 4-pyridyl isomer) with those of its analogue, 5,5'-di(pyridin-3-yl)-2,2'-bithiophene (a 3-pyridyl isomer). nsf.gov

The 4-pyridyl derivative consistently forms stronger hydrogen bonds with carboxylic acid coformers than the 3-pyridyl derivative. nih.govnsf.gov This is attributed to the 4-pyridyl ring being more basic and nucleophilic. nih.gov This increased basicity leads to a shorter, and therefore stronger, hydrogen bond. For instance, the O—H⋯N bond distance in the cocrystal with benzoic acid is 2.60 Å for the 4-pyridyl isomer, whereas it is a longer 2.685 Å for the 3-pyridyl isomer. nsf.gov This demonstrates that subtle changes in the molecular topology can be used to fine-tune the strength of intermolecular interactions.

Table 2: Hydrogen Bond Distances in Dipyridyl-Bithiophene Cocrystals with Benzoic Acid

| Compound | Coformer | Hydrogen Bond Type | Interaction Distance (Å) | Reference |

|---|---|---|---|---|

| This compound | Benzoic Acid | -COOH···N-pyridine | 2.60 | nsf.gov |

| 5,5'-di(pyridin-3-yl)-2,2'-bithiophene | Benzoic Acid | -COOH···N-pyridine | 2.685 | nsf.gov |

| 5-(3-pyridyl)-5′-(4-pyridyl)-2,2′-bithiophene | 4-(trifluoromethyl)benzoic acid | -COOH···N-(4-pyridyl) | 2.6128 (15) | nih.gov |

Compound Index

Cocrystallization Phenomena and Solid-State Engineering

Cocrystallization has been recognized as a powerful strategy to modify the physicochemical properties of solid-state materials without altering the chemical identity of the constituent molecules. rsc.org For this compound, this approach offers a pathway to finely tune its crystal packing and, consequently, its electronic and optical characteristics.

A systematic approach to discovering new cocrystals of this compound (referred to as T2) has been successfully demonstrated through cocrystallization screening with a variety of coformers. acs.org Such screenings are essential to explore the landscape of possible supramolecular synthons—the fundamental building blocks of crystal engineering. Common screening methods include liquid-assisted grinding, slurry experiments, and solution evaporation. nih.gov

In a notable study, T2 was screened with eight different carboxylic acid coformers: benzoic acid, 3-(trifluoromethyl)benzoic acid, 4-(trifluoromethyl)benzoic acid, 3-hydroxybenzoic acid, 4-hydroxybenzoic acid, 3,4-dihydroxybenzoic acid, 3,5-dihydroxybenzoic acid, and gallic acid. acs.org The selection of these coformers was guided by the potential for robust hydrogen bonding between the carboxylic acid group (-COOH) and the nitrogen atom of the pyridyl ring of T2. Theoretical calculations, such as Molecular Electrostatic Potential Surface (MEPS) analysis, can be employed to predict the most likely hydrogen bond donors and acceptors, thereby guiding the selection of coformers. acs.org This predictive capability streamlines the experimental screening process. The successful cocrystallization of T2 with all eight coformers underscores the reliability of the pyridyl-carboxylic acid supramolecular synthon. acs.org

The identity of the coformer plays a critical role in dictating the final supramolecular architecture of the resulting cocrystal. The introduction of different functional groups on the coformer molecule can lead to varied hydrogen-bonding patterns and packing motifs.

For instance, in the cocrystal of T2 with benzoic acid, the predicted heteromeric interaction between the carboxylic acid and the pyridyl nitrogen (-COOH···N-pyridine) was observed, supplanting the homomeric interaction typically seen between carboxylic acid molecules (-COOH···O=C-). acs.org This demonstrates the power of the pyridyl group in directing the crystal engineering process.

The complexity of the supramolecular assembly increases with the number of hydrogen bond donor and acceptor sites on the coformer. When T2 was cocrystallized with 4-hydroxybenzoic acid, an unexpected hydrogen-bonding pattern emerged. While MEPS calculations predicted the phenolic -OH group to be the primary hydrogen bond donor to the pyridyl nitrogen, single-crystal X-ray diffraction revealed that the carboxylic acid's -OH group was involved in the hydrogen bond. acs.org This highlights that while predictive calculations are a useful guide, the subtle interplay of intermolecular forces in the solid state can lead to unforeseen arrangements.

Below is a table summarizing the cocrystallization screening of this compound (T2) with various carboxylic acid coformers.

| Coformer | Cocrystal Formation | Predicted Synthon | Observed Synthon | Reference |

| Benzoic Acid | Yes | -COOH···N-pyridine | -COOH···N-pyridine | acs.org |

| 3-(Trifluoromethyl)benzoic Acid | Yes | -COOH···N-pyridine | Not explicitly stated, but cocrystal formed | acs.org |

| 4-(Trifluoromethyl)benzoic Acid | Yes | -COOH···N-pyridine | Not explicitly stated, but cocrystal formed | acs.org |

| 3-Hydroxybenzoic Acid | Yes | -OH···N-pyridine | Not explicitly stated, but cocrystal formed | acs.org |

| 4-Hydroxybenzoic Acid | Yes | -OH···N-pyridine | -COOH···N-pyridine | acs.org |

| 3,4-Dihydroxybenzoic Acid | Yes | -OH···N-pyridine | Not explicitly stated, but cocrystal formed | acs.org |

| 3,5-Dihydroxybenzoic Acid | Yes | -OH···N-pyridine | Not explicitly stated, but cocrystal formed | acs.org |

| Gallic Acid | Yes | -OH···N-pyridine | Not explicitly stated, but cocrystal formed | acs.org |

A primary motivation for exploring cocrystallization is the ability to manipulate the solid-state properties of a material. For organic semiconductors like this compound, properties such as charge-carrier mobility and photoluminescence are highly dependent on the intermolecular arrangement and electronic coupling in the solid state.

By forming cocrystals, it is possible to modify the crystal packing and intermolecular distances, which in turn can influence the electronic and optical properties. acs.orgnih.gov For example, the formation of different hydrogen-bonding interactions by using various coformers can alter the π-π stacking distances and geometries of the bithiophene units. These structural changes are expected to modulate the electronic coupling between adjacent molecules, a key parameter for charge transport. nih.gov

Research has shown that the differences in hydrogen-bond interactions in cocrystals of pyridyl-bithiophene compounds provide a promising avenue for manipulating their electronic and optical properties. acs.org While detailed characterization of the physical properties of T2 cocrystals is an area for further investigation, the successful demonstration of controlled structural modifications through cocrystallization lays a crucial foundation for the future engineering of its solid-state performance.

Solution and Thin-Film Self-Assembly Mechanisms

The self-assembly of molecules in both solution and thin films is fundamental to the fabrication of organic electronic devices. The intermolecular forces that govern cocrystal formation also play a crucial role in these processes, directing the organization of molecules into functional architectures.

While comprehensive spectroscopic studies on the solution-state aggregation of this compound are not extensively reported, insights can be drawn from related systems and general principles. Spectroscopic techniques such as ¹H NMR, UV-Vis, and fluorescence spectroscopy are powerful tools for probing intermolecular interactions in solution.

In a study of a related isomer, 5-(3-pyridyl)-5'-(4-pyridyl)-2,2'-bithiophene, ¹H NMR spectroscopy revealed shifts in the proton resonances upon the addition of coformers in solution, indicating the presence of intermolecular interactions prior to crystallization. nih.gov Specifically, downfield shifting of the pyridyl proton signals is indicative of hydrogen bond formation with a coformer. nih.gov Such solution-state interactions are a prerequisite for the nucleation and growth of cocrystals.

UV-Vis spectroscopy can also provide evidence of aggregation. Changes in the absorption spectra, such as the broadening of bands or the appearance of new, red-shifted bands (H-aggregation) or blue-shifted bands (J-aggregation), can signify the formation of ordered assemblies in solution. Similarly, fluorescence spectroscopy is highly sensitive to the local environment of the molecule, and changes in emission spectra or quantum yields can indicate self-assembly processes.

The transition from solution to a solid thin film is a critical step in device fabrication, and the resulting morphology has a profound impact on performance. For donor molecules like this compound, the formation of well-ordered "crystallites" or domains within the thin film is often desirable for efficient charge transport.

While specific studies on the thin-film morphology of this compound are limited, research on analogous bithiophene-containing molecules provides valuable insights. The morphology of thin films is influenced by factors such as the solvent used for deposition, the substrate temperature, and post-deposition annealing. chemrxiv.org These parameters control the rate of solvent evaporation and the kinetics of molecular self-assembly, thereby influencing the size, shape, and connectivity of the crystalline domains. chemrxiv.org

In related bithiophene-based polymer systems, the formation of a bi-continuous crystalline fibrillary network structure has been shown to be beneficial for exciton (B1674681) diffusion and charge transport. researchgate.net For small molecules, the growth of highly ordered thin films, sometimes with distinct meso-phases, can be achieved, where molecules adopt a specific orientation relative to the substrate. researchgate.net For instance, in a related compound, 5,5′-di(4-biphenylyl)-2,2′-bithiophene, nanocrystals were observed to have the molecules oriented almost upright relative to the crystal's basal plane. The self-assembly is driven by a combination of π-π stacking of the conjugated cores and directional forces such as hydrogen bonding, if applicable. The pyridyl groups of this compound could potentially be used to direct the orientation of molecules in thin films through interactions with functionalized substrates.

Control over Supramolecular Organization for Device Performance

The efficacy of this compound in electronic and photonic devices is not merely a function of its intrinsic molecular properties but is critically dependent on its arrangement in the solid state. The control over its supramolecular organization—the precise ordering of molecules in relation to one another—is a determinative factor for key performance metrics such as charge carrier mobility, optical characteristics, and sensing capabilities. Researchers employ several strategies to manipulate the intermolecular packing and crystal structure of this compound and its derivatives to optimize them for specific applications. These strategies primarily include cocrystallization, chemical modification to induce liquid crystallinity, and the formation of highly ordered coordination polymers and metal-organic frameworks (MOFs).

Another powerful strategy involves the chemical modification of the core 5,5'-di(pyridin-yl)-2,2'-bithiophene structure to induce self-assembling behaviors like liquid crystallinity. By attaching flexible alkyl chains to the pyridyl rings, researchers have synthesized analogues that exhibit liquid crystalline (LC) phases. rsc.orgresearchgate.net This is significant because LC phases possess a degree of molecular order that is intermediate between that of a crystalline solid and an isotropic liquid, a state that is highly beneficial for creating the large, well-ordered domains required for efficient charge transport in organic semiconductor devices.

The specific placement of the nitrogen atoms in the pyridyl rings and the length of the appended alkyl chains have a pronounced effect on the resulting molecular planarity, packing motifs, and LC behavior. rsc.orgresearchgate.net For instance, single-crystal X-ray analysis of related 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes reveals a nearly planar aromatic core, which is crucial for effective π-orbital overlap between adjacent molecules. rsc.orgresearchgate.net This planarity facilitates charge hopping, a key mechanism for charge transport. A preliminary study of the charge-transport properties of these materials confirmed this link between structure and function, measuring hole mobility in the range of 1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.orgresearchgate.net This demonstrates that by controlling the molecular design, one can direct the supramolecular organization to create materials with desirable electronic characteristics for applications in organic field-effect transistors (OFETs).

Table 1: Charge Mobility in Alkyl-Substituted Bithiophene Derivatives

| Compound | Alkyl Chain | Measured Property | Value |

|---|---|---|---|

| 5,5′-bis-(5-n-nonylpyridin-2-yl)-2,2′-bithiophene | n-nonyl | Hole Mobility | ~1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹ |

| 5,5′-bis-(5-n-decylpyridin-2-yl)-2,2′-bithiophene | n-decyl | Hole Mobility | ~1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹ |

Data sourced from studies on liquid crystalline derivatives, highlighting the impact of controlled self-assembly on electronic properties. rsc.orgresearchgate.net

A third major avenue for controlling supramolecular architecture is the use of this compound as a bridging ligand to construct coordination polymers (CPs) or metal-organic frameworks (MOFs). nih.govmdpi.com The nitrogen atoms on the terminal pyridyl groups act as excellent coordination sites for binding to metal ions or clusters. mdpi.com This process allows for the self-assembly of highly ordered, extended crystalline networks in one, two, or three dimensions.

The modular nature of MOF synthesis provides an exceptional level of control over the final structure and, consequently, its function. nih.gov By carefully selecting the metal-connecting points and the organic ligands, it is possible to design frameworks with precisely tailored properties for applications in gas storage, separation, catalysis, and chemical sensing. nih.govmdpi.com The coordination of the ligand with metal centers can give rise to new photophysical and photochemical properties, making these materials promising for luminescent and photocatalytic applications. rsc.org For example, the structure-property relationships in MOFs can be readily established, enabling the fine-tuning of functionalities for desired applications by combining molecular synthesis with crystal engineering. nih.gov The stereochemical and supramolecular effects of functional groups on the ligands can lead to dramatic structural changes, for instance, from a 1D chain to a 2D network, which in turn alters the material's properties. nih.gov This strategy effectively leverages the directional bonding of coordination chemistry to impose long-range order on the this compound units, locking them into a predefined supramolecular organization optimized for a target device function.

Computational and Theoretical Investigations of 5,5 Di Pyridin 4 Yl 2,2 Bithiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including electronic distribution, energy levels, and molecular geometries.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier orbitals in molecular chemistry. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals is fundamental to a molecule's chemical reactivity and electronic properties.

For conjugated systems like pyridyl-bithiophenes, the HOMO is typically a π-orbital delocalized across the bithiophene backbone, while the LUMO is a π*-orbital. The nitrogen atom in the pyridine (B92270) ring introduces electron-withdrawing character, which tends to lower the energy of both the HOMO and LUMO levels compared to a simple bithiophene. For instance, studies on related bithiopheneimide (BTI) polymers show that modifications to the molecular structure, such as heteroatom positioning, can significantly influence the LUMO level with only minor effects on the HOMO level researchgate.net. In platinum(II) complexes with 2,2'-bipyridine (B1663995) ligands, the HOMO-LUMO energy gap can be effectively tuned by adding electron-donating or electron-withdrawing groups to the bipyridine units rsc.org. For 5,5'-Di(pyridin-4-yl)-2,2'-bithiophene, the HOMO would be expected to be concentrated on the electron-rich bithiophene core, and the LUMO would have significant contributions from the electron-deficient pyridine rings.

Table 1: Representative HOMO/LUMO Energy Levels for a Related Compound This table presents data for a novel Bithiopheneimide (BTI) homopolymer to illustrate typical values obtained through these calculations.

| Compound | HOMO (eV) | LUMO (eV) |

| BTI Homopolymer | -6.18 | -3.10 |

Data sourced from a study on Bithiopheneimide (BTI) and its homopolymer researchgate.net.

The electronic band gap is the energy difference between the HOMO and LUMO. It is a critical parameter for predicting the electronic and optical properties of materials, particularly in the context of organic semiconductors. A smaller band gap generally corresponds to easier electronic excitation and conductivity.

The band gap can be calculated directly from the computed HOMO and LUMO energies (E_gap = E_LUMO - E_HOMO). For a BTI homopolymer, which shares structural motifs with the target compound, the calculated band gap was 3.1 eV researchgate.net. The band gap of this compound would be influenced by the degree of conjugation and the electronic nature of its constituent rings. The connection of pyridine rings to the bithiophene core is expected to result in a relatively low band gap, making it a candidate for applications in organic electronics.

Molecular Electrostatic Potential Surface (MEPS) analysis is a computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. It helps in predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. Different colors on the MEPS map represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the most negative regions (red) are expected to be located around the nitrogen atoms of the pyridine rings due to the lone pair of electrons. These sites would be favorable for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms on the aromatic rings would represent regions of positive potential (blue or green), while the sulfur atoms in the thiophene (B33073) rings would exhibit moderately negative potential. MEPS analysis is crucial for understanding intermolecular packing in the solid state and for designing materials with specific interaction motifs rsc.orgresearchgate.net.

The compound this compound has several rotatable bonds, primarily the bonds connecting the thiophene rings and the bonds linking the pyridine and thiophene rings. These rotations give rise to different conformers with varying energies. The most stable conformation is typically a planar or near-planar structure, which maximizes π-conjugation along the molecular backbone.

Computational studies can determine the relative energies of these conformers. For example, single-crystal X-ray analysis of a related compound, 5,5'-bis-(5-alkylpyridin-2-yl)-2,2'-bithiophene, revealed a nearly planar aromatic core with a specific (s-trans) conformation of the thiophene rings relative to each other researchgate.net. DFT calculations for this compound would likely investigate the rotational barriers between the thiophene-thiophene and thiophene-pyridine rings, identifying the most energetically favorable conformers (e.g., syn vs. anti arrangements) and quantifying their energy differences. The planarity and conformational preferences have a direct impact on the electronic properties, such as the effective conjugation length and the band gap.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. It is a primary method for predicting and interpreting electronic absorption spectra (like UV-Vis spectra).

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the position and intensity of absorption bands in a UV-Vis spectrum acs.org. For conjugated molecules like this compound, the absorption spectrum is typically dominated by π-π* transitions.

The main absorption band would correspond to the HOMO-LUMO transition. The calculated absorption spectrum would likely show a strong absorption in the UV or visible region, characteristic of extended π-conjugated systems. TD-DFT also allows for the analysis of the molecular orbitals involved in each transition, providing a detailed interpretation of the nature of the electronic excitations (e.g., local excitations within a ring or charge-transfer transitions between the bithiophene and pyridine units) researchgate.net. For example, in studies of related thiophene-bipyridine ligands, TD-DFT calculations have been instrumental in supporting the differences observed in absorption properties between various ligands and their metal complexes researchgate.net.

Simulation of Electronic Excitation Processes

The study of electronic excitation processes in molecules like this compound is crucial for understanding their photophysical properties, which are central to applications in organic light-emitting diodes (OLEDs) and photovoltaics. Computational methods offer a powerful lens to view these ultrafast events.

Theoretical analysis of the bithiophene core, a key component of the title compound, reveals a complex landscape of excited states that are challenging to model accurately. researchgate.netrsc.org Methods such as surface hopping molecular dynamics combined with quantum mechanical calculations like the algebraic diagrammatic construction to the second order (ADC(2)) are employed to simulate the molecule's behavior after absorbing light. researchgate.netrsc.orgworktribe.com These simulations track the dynamics of the molecule as it moves from its electronic ground state to an excited state and back, a process that often involves changes in molecular geometry, such as ring puckering. worktribe.com

For the broader class of thiophene oligomers, these computational studies elucidate the ultrafast deactivation mechanisms that govern their photostability. rsc.org The dimerization to form bithiophene, for instance, has been shown to increase photostability compared to a single thiophene ring. worktribe.com While direct simulation data for this compound is not extensively published, these findings on the core bithiophene unit provide a foundational understanding of its likely excited-state behavior. The pyridyl substituents are expected to further modify the electronic landscape, influencing the energies of the molecular orbitals and the nature of the electronic transitions.

| Computational Method | Application in Thiophene Systems | Key Findings |

| Algebraic Diagrammatic Construction to Second Order (ADC(2)) | Simulation of excited state dynamics of thiophene and bithiophene. researchgate.netrsc.org | Provides insights into ultrafast deactivation mechanisms and the role of molecular geometry (e.g., ring puckering) in photochemistry. worktribe.com |

| Time-Dependent Density Functional Theory (TD-DFT) | Calculation of excited states and electronic transitions. researchgate.net | Used to predict absorption spectra and understand the nature of electronic excitations, though results can be highly dependent on the functional used. researchgate.net |

| DFT-MRCI (Multi-Reference Configuration Interaction) | High-level static computations of excited states. researchgate.net | Aims to provide a more accurate picture of the electronic structure where single-reference methods may fail. researchgate.net |

Theoretical Modeling of Intermolecular Interactions and Solid-State Packing

The performance of organic semiconductor devices is critically dependent on how the constituent molecules arrange themselves in the solid state. Theoretical modeling allows researchers to predict and understand these packing arrangements and the non-covalent interactions that govern them.

For this compound, the nitrogen atoms of the pyridyl rings are key sites for forming hydrogen bonds. This interaction is a powerful tool for guiding the self-assembly of molecules into well-ordered structures. One successful strategy involves co-crystallization with molecules that can act as hydrogen-bond donors, such as carboxylic acids. nih.govnih.gov

Computational studies, typically using Density Functional Theory (DFT), are employed to quantify the strength of these hydrogen bonds. By calculating the interaction energies between the dipyridyl-bithiophene and a coformer molecule, researchers can predict the most likely hydrogen-bonding motifs. For instance, in a related isomer, 5-(3-pyridyl)-5′-(4-pyridyl)-2,2′-bithiophene, it was found that the 4-pyridyl ring's nitrogen is more basic and forms stronger interactions with protons and electrophiles compared to the 3-pyridyl nitrogen. nih.govnih.gov This preferential interaction, confirmed by both computational modeling and experimental data, demonstrates how theoretical calculations can predict specific intermolecular recognition events that direct crystal packing. nih.gov

| Interacting Molecules | Interaction Type | Computational Insight |

| Dipyridyl-bithiophene and Benzoic Acid Coformers | O-H···N Hydrogen Bond | DFT calculations predict the strength and geometry of hydrogen bonds, revealing that the 4-pyridyl nitrogen is a more favorable acceptor site. nih.govnih.gov |

| Adjacent Dipyridyl-bithiophene Molecules | π–π Stacking | Modeling helps to understand the stacking of aromatic rings, which is crucial for electronic communication between molecules. nih.gov |

The efficiency of charge transport in an organic material is directly related to the intermolecular electronic coupling, often denoted as t. This parameter quantifies the ease with which a charge carrier (an electron or a hole) can hop between adjacent molecules. Maximizing this coupling is a primary goal in the design of high-performance organic semiconductors. nih.gov

DFT calculations are the primary tool for estimating intermolecular electronic couplings in the crystal structures of materials based on this compound. nih.gov By analyzing the experimentally determined crystal structure or a theoretically predicted one, these calculations determine the electronic interaction between neighboring molecules. The magnitude of the coupling is highly sensitive to the relative distance and orientation of the molecules. Studies on cocrystals of dipyridyl-bithiophenes have shown that while hydrogen bonding can enforce specific packing arrangements, it does not always lead to higher electronic couplings. nih.govnih.gov However, in some cocrystal systems, relatively large electronic couplings were achieved, indicating that this supramolecular approach can be a viable strategy for enhancing charge transport capabilities. nih.govnih.gov

Computational Design and Prediction of Material Properties

Computational chemistry serves not only to explain the properties of existing molecules but also as a predictive tool to design new materials with enhanced or specific functionalities.

The core structure of this compound provides a versatile scaffold that can be chemically modified to tune its electronic and material properties. Computational modeling plays a pivotal role in the rational design of these derivatives before their synthesis is attempted.

One approach involves attaching different functional groups to the main aromatic core. For example, the addition of alkyl chains to create 5,5'-bis-(alkylpyridinyl)-2,2'-bithiophenes can induce liquid crystalline behavior, and the length of these chains has a significant impact on the molecular planarity and packing motifs, which in turn affects charge transport. researchgate.net Another strategy is the introduction of acetylenic units between the bithiophene and pyridyl rings. mdpi.com This modification extends the π-conjugated system, which is predicted by computational models to alter the molecule's absorption and emission spectra. mdpi.com These theoretical predictions guide synthetic chemists in selecting the most promising candidates for creating materials with tailored optoelectronic properties for applications such as viologens for organic electronics. mdpi.com

| Derivative Class | Structural Modification | Predicted or Observed Effect |

| Alkyl-substituted pyridyl bithiophenes researchgate.net | Addition of long alkyl chains to the pyridyl rings. | Induces liquid crystalline phases; affects molecular planarity and packing. |

| Ethynyl-bridged bithiophenes mdpi.com | Insertion of an acetylene (B1199291) linker between the bithiophene and pyridyl units. | Extends π-conjugation, shifts absorption/emission wavelengths, alters electronic properties. |

| Bipyridinium Salts (Viologens) mdpi.com | Methylation of the pyridyl nitrogen atoms. | Creates a charged species with distinct redox and optical properties, useful for electrochromic and energy-related applications. |

Applications of 5,5 Di Pyridin 4 Yl 2,2 Bithiophene in Functional Materials

Organic Semiconductor Applications

The combination of a π-conjugated bithiophene core and terminal pyridyl rings endows 5,5'-Di(pyridin-4-yl)-2,2'-bithiophene with intriguing electronic characteristics suitable for organic semiconductor applications. The bithiophene unit is a well-established component in organic electronics, known for facilitating charge transport, while the pyridyl groups can influence molecular packing, energy levels, and electron-accepting properties.

Development for Organic Light-Emitting Diodes (OLEDs)

While direct reports on the performance of this compound in Organic Light-Emitting Diodes (OLEDs) are not extensively detailed in the current body of research, its structural motifs suggest significant potential. Pyridine-containing compounds are frequently utilized as electron-transporting or host materials in OLEDs due to the electron-deficient nature of the pyridine (B92270) ring. The bithiophene core, conversely, is a common component in hole-transporting and emissive materials. This inherent donor-acceptor character within a single molecule makes it a candidate for various roles within an OLED device stack. For instance, derivatives of pyridine have been successfully used to create hole-transporting materials with high triplet energies, which are crucial for efficient phosphorescent OLEDs. The integration of the bithiophene unit could further enhance hole mobility and tune the emission color. The potential for this class of compounds is underscored by research on other thiophene-based donor-π-acceptor molecules, which have demonstrated high quantum efficiencies and performance as emitters in OLEDs.

Performance in Organic Field-Effect Transistors (OFETs)

The application of this compound in Organic Field-Effect Transistors (OFETs) is an area of active investigation, though specific performance data for the unsubstituted compound is limited. Research on closely related derivatives provides insight into its potential. For example, a study on 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes revealed that these materials exhibit liquid crystalline behavior and possess charge-transporting properties. rsc.orgresearchgate.net In these derivatives, the aromatic core is nearly planar, a feature that typically facilitates intermolecular π-π stacking and, consequently, efficient charge transport. rsc.orgresearchgate.net A preliminary investigation using the time-of-flight technique on n-nonyl and n-decyl substituted analogues showed hole mobility in the order of 1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org This suggests that the pyridyl-bithiophene core is a viable semiconductor. The performance of such materials in OFETs is highly dependent on the molecular packing in the solid state, which can be influenced by factors such as alkyl chain length and the position of the nitrogen atom in the pyridine ring. rsc.orgresearchgate.net Further research into thin-film deposition techniques and device engineering could unlock the full potential of this compound as an active material in OFETs.

Integration into Photovoltaic Devices and Solar Cell Architectures

The electronic and optical properties of this compound suggest its utility in organic photovoltaic (OPV) devices. The donor-acceptor structure is a fundamental design principle for organic solar cell materials, promoting charge separation at the donor-acceptor interface. The bithiophene moiety can act as an electron donor, while the pyridyl groups have electron-accepting characteristics. While specific device data for this compound is scarce, related bithiophene derivatives have been explored as donor materials in bulk-heterojunction solar cells. For example, fluorinated 2,2′-bithiophene-based small molecules have been synthesized and have achieved power conversion efficiencies (PCEs) up to 7.14% in inverted device structures. These studies highlight that modifications to the bithiophene core can effectively tune the HOMO/LUMO energy levels for better alignment with acceptor materials like fullerenes or non-fullerene acceptors, and improve molecular packing to enhance charge mobility. The pyridyl groups in this compound could play a similar role in tuning these crucial parameters for efficient photovoltaic performance.

Supramolecular Assemblies and Coordination Chemistry

The nitrogen atoms in the pyridyl rings of this compound serve as excellent coordination sites for metal ions, making it a versatile ligand in supramolecular chemistry. Its linear, rigid structure is particularly well-suited for the construction of well-defined, extended structures such as metal-organic frameworks.

Ligand Design for Metal Complexation (e.g., Ruthenium(II) Complexes)

The pyridyl-bithiophene structure is an effective chelating or bridging ligand for transition metal ions. In particular, it has been investigated for the formation of Ruthenium(II) polypyridyl complexes, which are renowned for their rich photophysical and electrochemical properties. These complexes are of great interest for applications in sensing, photocatalysis, and light-emitting devices. While specific studies focusing exclusively on this compound as a ligand for Ru(II) are not widely reported, the broader class of ruthenium polypyridyl complexes demonstrates the potential. Typically, ligands with extended π-systems are incorporated to tune the metal-to-ligand charge transfer (MLCT) transitions, which govern the photophysical properties. The bithiophene unit in this ligand could lead to complexes with interesting luminescent and redox characteristics. The synthesis of such complexes generally involves the reaction of a suitable ruthenium precursor, such as [Ru(bpy)₂(Cl)₂], with the pyridyl-bithiophene ligand. Characterization would involve techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and coordination environment of the ruthenium center.

Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

This compound (also referred to as 5,5′-bis(4-pyridyl)-2,2′-bithiophene or BPBP in some literature) has been successfully employed as a linear N-donor linker for the construction of Metal-Organic Frameworks (MOFs). Its rigid structure and the divergent orientation of the pyridyl groups make it an ideal building block for creating porous, crystalline coordination polymers.

A series of new MOFs have been synthesized hydrothermally using this ligand in combination with various dicarboxylates and metal ions such as Cd(II), Zn(II), and Co(II). mdpi.com The resulting frameworks exhibit diverse topologies, including 2D networks and 3D interpenetrating structures. mdpi.com For example, isostructural compounds of the type {[M(BPBP)₀.₅(hfipbb)]·0.5DMF}n (where M = Cd, Zn, Co and H₂hfipbb = 4,4′-(hexafluoroisopropylidene)bis(benzoic acid)) display 3D 2-fold interpenetrating frameworks. mdpi.com Another example shows a 3D diamond-type framework with 6-fold interpenetration when trans-1,4-cyclohexanedicarboxylic acid is used as the co-ligand with a Zn(II) center. mdpi.com

The table below summarizes the structural features of some MOFs constructed using this compound.

| Compound Number | Metal Ion | Co-ligand | Topology | Features |

| 1 | Cd(II) | H₂hfipbb | {4⁴.6¹⁰.8} mab | 3D 2-fold interpenetrating framework |

| 2 | Zn(II) | H₂hfipbb | {4⁴.6¹⁰.8} mab | 3D 2-fold interpenetrating framework |

| 3 | Co(II) | H₂hfipbb | {4⁴.6¹⁰.8} mab | 3D 2-fold interpenetrating framework |

| 4 | Zn(II) | trans-H₂chdc | dia, 6⁶ | 3D 6-fold interpenetrating diamond-type framework |

| 5 | Zn(II) | 4,4′-H₂sdb | {4⁴·6²}-sql | 2D network |

| 6 | Zn(II) | H₂oba | {4¹²·6³} pcu | 3D 3-fold interpenetrating framework |

These studies demonstrate that this compound is a versatile linker for creating MOFs with varied dimensionalities and network topologies. The photoluminescence properties of these materials have also been investigated, showing potential for applications in sensing and optics. mdpi.com

While its use in MOFs is established, the application of this compound in the synthesis of Covalent Organic Frameworks (COFs) is a less explored area. The principles of reticular chemistry suggest that its rigid, linear geometry could be advantageous for forming ordered, porous covalent networks. However, the synthesis of thiophene-based COFs can be challenging due to the specific bond angles of the thiophene (B33073) ring, which can hinder the formation of highly crystalline frameworks. mdpi.com Future research may focus on designing appropriate reaction conditions or co-monomers to facilitate the incorporation of this promising building block into COF structures.

Molecular Electronics and Switches

The conjugated structure of this compound makes it a prime candidate for fundamental components in molecular-scale electronic devices.

Design and Investigation of Molecular Wires and Diodes

Structurally similar compounds, such as extended viologens containing bithiophene and acetylene (B1199291) moieties, are considered convenient platforms for organic semiconductors. mdpi.com The design of this compound, featuring a conductive bithiophene backbone flanked by terminal pyridyl units, is inherently suited for functioning as a molecular wire. The extended π-conjugation across the bithiophene system provides a pathway for charge transport. The terminal pyridyl groups can act as "alligator clips," forming connections to electrodes or other molecular components. The investigation of such molecules often involves techniques like cyclic voltammetry to determine their redox potentials, which is a key parameter for their application in electronic devices. mdpi.com

Exploitation in Energy and Electron-Transfer Systems

The photophysical properties of molecules based on bithiophene and related structures are central to their use in energy and electron-transfer systems. rsc.org In molecular dyads, excitation of one chromophore can lead to efficient excitation energy transfer (EET) to another. rsc.org For instance, in systems where a donor molecule is linked to an acceptor, energy transfer can occur within picoseconds. rsc.orgchalmers.se The rate of this transfer is highly dependent on the distance and coupling between the molecular subunits. chalmers.se

The structure of this compound allows it to act as a bridge in donor-acceptor systems, facilitating rapid energy or electron transfer. The bithiophene unit can serve as the primary chromophore or as the conjugated pathway connecting other photoactive centers. This capability is foundational for applications in light-harvesting assemblies and artificial photosynthesis, where efficient energy migration is critical. nih.govnih.gov

Exploration of Electron Delocalization in Mixed-Valent Systems

Mixed-valence systems, which contain a chemical element in at least two different oxidation states, are excellent models for studying electron transfer. scielo.br Upon partial oxidation or reduction, a molecule like this compound, or a bimetallic complex bridged by it, can form a mixed-valent species. The degree of electronic communication between the two redox sites (e.g., the two pyridyl rings or two coordinated metals) determines whether the system is fully delocalized (Class III), localized (Class II), or non-communicating (Class I) according to the Robin-Day classification. scielo.br

The investigation of these systems often involves spectroelectrochemistry and magnetic susceptibility measurements to probe the extent of electron delocalization. berkeley.edunih.gov In some mixed-valence molecules, a phenomenon known as double exchange can lead to high-spin ground states, which is of interest in molecular magnetism. berkeley.eduresearchgate.net The bithiophene bridge in this compound is expected to promote strong electronic coupling, potentially leading to delocalized, Class III behavior in its mixed-valent state. scielo.br

Luminescent Materials and Photophysical Applications

The inherent photophysical properties of the bithiophene core make this compound and its derivatives highly suitable for luminescent applications.

Photoluminescence and Fluorescence-Related Applications

Compounds containing bithiophene units often exhibit intense and complex absorption and emission bands in the visible range. mdpi.com For example, a structurally related extended viologen with a bithiophene core was shown to be a candidate for fluorescence-related applications due to its strong emission properties. mdpi.com Similarly, bis(2,2′-bithiophene-5-yl)benzenes demonstrate how the extension of π-conjugation influences absorption and fluorescence spectra. rsc.org The introduction of pyridine groups can further modulate the electronic and optical properties of a conjugated system. mdpi.com

The fluorescence of these materials can be sensitive to their environment and aggregation state. While some dyes suffer from aggregation-caused quenching, others exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the solid state. nih.gov Derivatives of this compound are expected to be highly fluorescent due to the rigid, planar, and conjugated bithiophene scaffold, making them promising for use in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging probes. mdpi.commdpi.commdpi.com

Table 2: Photophysical Data of a Related Bithiophene Compound

| Compound | Solvent | λ_abs (nm) | λ_em (nm) |

|---|

Data sourced from a study on a structurally analogous compound to illustrate typical photophysical properties. mdpi.com

Light-Harvesting Systems

Light-harvesting systems, inspired by natural photosynthesis, are designed to capture solar energy and channel it to a specific point, typically a reaction center where the energy can be used to drive chemical reactions. ohsu.edueuropa.eu The design of artificial light-harvesting systems relies on assembling multiple chromophores (light-absorbing molecules) in a highly ordered fashion to facilitate efficient energy transfer. acs.org The conjugated nature and tunable photophysical properties of this compound make it and its derivatives promising candidates for components in such systems.

The fundamental process in these systems is often Förster Resonance Energy Transfer (FRET), where an excited donor chromophore non-radiatively transfers its energy to a nearby acceptor chromophore. The bithiophene unit has proven to be an effective participant in this process. In one study, 2,2'-bithiophene (B32781) was successfully incorporated into ligands as a FRET-based sensor tag, where it could quench the intrinsic fluorescence of a protein upon binding, demonstrating its ability to act as an energy acceptor. nih.gov

While direct use of this compound in a light-harvesting array is not yet extensively documented, the properties of its constituent parts are highly encouraging. Pyridine-containing ligands are central to many photoactive metal complexes used in energy transfer studies. For instance, iridium(III) bisterpyridine complexes are considered excellent candidates for photoactive centers or electron relays in multicomponent arrays due to their long-lived excited states and favorable electrochemical properties. acs.org These characteristics are crucial for ensuring that the harvested energy can be effectively transferred before it is lost through other deactivation pathways. acs.org

The efficiency of energy transfer in artificial systems can be exceptionally high. Molecular dyads composed of a Bodipy dye linked to pyrene (B120774) have been shown to undergo intramolecular excitation energy transfer with extreme efficiency and at ultrafast rates, on the order of picoseconds. acs.orgrsc.org In these systems, light absorbed by the pyrene "antenna" unit is quantitatively transferred to the Bodipy core, which then fluoresces. acs.org This cascade-type energy transfer is a hallmark of an efficient light-harvesting assembly. acs.org The structural and electronic similarities between these well-studied systems and pyridyl-bithiophenes suggest a strong potential for the latter to function as efficient building blocks in novel artificial photosynthetic devices.

Table 2: Examples of Energy Transfer in Systems Containing Bithiophene or Related Moieties

| System | Donor/Acceptor Pair | Energy Transfer Mechanism/Rate | Application Context | Reference |

| Ligand-Protein Binding Assay | Protein (Tryptophan) / 2,2'-Bithiophene | Förster Resonance Energy Transfer (FRET) | FRET-based sensor tag for studying ligand-protein interactions. | nih.gov |

| Pyrene-Bodipy Molecular Dyad | Pyrene / Bodipy | Intramolecular Excitation Energy Transfer (EET) / ~0.3-0.5 ps | Model for artificial light-harvesting systems. | rsc.org |

| Cascade-Type Bodipy Dyes | Pyrene / Perylene / Bodipy | Dipole-dipole energy transfer / Mean rate of 4.7 x 10¹⁰ s⁻¹ (Pyrene to Bodipy) | Molecular dyads for efficient light-harvesting. | acs.org |

| Iridium(III) Bisterpyridine Complexes | N/A (Photoactive Center) | Long-lived luminescent excited state (μs timescale) | Electron relays and photoactive centers in multicomponent arrays. | acs.org |

Q & A

Basic: What synthetic strategies are effective for preparing 5,5'-Di(pyridin-4-yl)-2,2'-bithiophene?

Answer:

The synthesis typically involves cross-coupling reactions to introduce pyridyl groups onto the bithiophene backbone. A validated approach includes:

- Suzuki-Miyaura Coupling : React 5-bromo-2,2'-bithiophene with pyridin-4-ylboronic acid using Pd(PPh₃)₄ as a catalyst in a THF/H₂O solvent system under inert conditions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol yields >99% purity.

- Critical Parameters : Optimize catalyst loading (1–5 mol%), temperature (80–100°C), and reaction time (12–24 hrs). Monitor progress via TLC (Rf ≈ 0.3 in 7:3 hexane/EtOAc) .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:

Use a combination of spectroscopic and computational methods:

- ¹H/¹³C NMR : Pyridyl protons appear as doublets at δ 8.5–8.8 ppm, while thiophene protons resonate at δ 7.1–7.3 ppm.

- UV-Vis Spectroscopy : Strong absorption at 350–370 nm (π→π* transitions), with redshift observed in polar solvents due to enhanced conjugation.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 312.0421 for C₁₈H₁₂N₂S₂).

- DFT Calculations : Compare experimental spectra with B3LYP/6-31G(d) optimized geometries to validate electronic structure .

Advanced: How can regioselective functionalization be achieved for optoelectronic applications?

Answer:

Regioselectivity is governed by electronic and steric factors:

- Electrophilic Substitution : The electron-rich α-thiophene positions (adjacent to sulfur) are preferentially functionalized. For example, Vilsmeier-Haack formylation yields 4-formyl derivatives via ClCH=NMe₂⁺ electrophile attack .

- Directed Metalation : Deprotonation with n-BuLi at the 5'-position (pKa ≈ 25) enables selective alkylation or carboxylation.

- Cross-Coupling : Install halogen handles (e.g., Br at 5-position) for Stille or Negishi couplings. Kinetic control (low temperature) favors mono-substitution, while thermodynamic conditions promote di-substitution .

Advanced: How do crystallographic data resolve discrepancies in reported charge-transport properties?

Answer:

Single-crystal X-ray diffraction clarifies structure-property relationships:

- Intermolecular Interactions : π-π stacking distances (3.4–3.6 Å) and C-H⋯N hydrogen bonds (2.8–3.0 Å) enhance charge mobility in planar conformations.

- Disorder Refinement : Correct occupancy ratios (e.g., 0.314:0.686 for disordered thiophene rings) using SHELXL-2018 to avoid overestimating dipole moments.

- Conformational Analysis : Twisted geometries reduce conjugation (dihedral angles >30°), explaining lower conductivity (10⁻⁶ S/cm) compared to planar analogs (10⁻⁴ S/cm) .

Advanced: What methodologies address contradictions in reported reaction yields for derivatives?

Answer:

Yield discrepancies arise from competing pathways and side reactions. Mitigation strategies include:

- Kinetic Profiling : Use time-resolved in-situ IR or UV-Vis to identify intermediates (e.g., thiophene-Li adducts).

- Byproduct Trapping : Add electrophilic quenchers (e.g., DMF) to suppress oligomerization during metalation.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, improving yields by 15–20% compared to THF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products